molecular formula C14H16N2O B2658218 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 93045-16-0

3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No. B2658218
CAS RN: 93045-16-0
M. Wt: 228.295
InChI Key: XZKWZMSPSMVVCZ-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one, also known as PDSD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PDSD belongs to the class of spirocyclic compounds, which are characterized by a cyclic structure with two or more rings that share a single atom.

Mechanism of Action

The exact mechanism of action of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one is not fully understood. However, it is believed to act as a dopamine D3 receptor antagonist, which could contribute to its potential therapeutic effects in the treatment of drug addiction and other psychiatric disorders.
Biochemical and Physiological Effects
3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has been shown to have a significant effect on dopamine signaling in the brain. It has been found to inhibit the reuptake of dopamine, which could lead to an increase in dopamine levels and contribute to its potential therapeutic effects. 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has also been found to have an affinity for the dopamine D3 receptor, which could further contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and in a pure form. It also has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other psychiatric disorders. However, there are also limitations to the use of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one in lab experiments. Its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has not been extensively studied in vivo, which could limit its potential applications in animal models.

Future Directions

There are several future directions for research on 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one. One area of interest is the potential therapeutic effects of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one in the treatment of drug addiction and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one and its potential therapeutic effects. Another area of interest is the development of new spirocyclic compounds with similar or improved properties to 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one. These compounds could have potential applications in a variety of fields, including drug discovery and materials science.
Conclusion
In conclusion, 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for the dopamine D3 receptor and has been found to inhibit the reuptake of dopamine. 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has several advantages for use in lab experiments but also has limitations, including a lack of understanding of its exact mechanism of action. Future research on 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one could lead to the development of new therapeutic agents and the discovery of new spirocyclic compounds with potential applications in a variety of fields.

Synthesis Methods

3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one can be synthesized through a multi-step process, which involves the reaction of 2,3-diaminomaleonitrile with 2-phenylacetyl chloride in the presence of a base, followed by cyclization with acetic anhydride. The resulting product is purified through column chromatography to obtain 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one in its pure form.

Scientific Research Applications

3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine D3 receptor, which is a target for the treatment of drug addiction and other psychiatric disorders. 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has also been shown to have an inhibitory effect on the reuptake of dopamine, which could contribute to its potential therapeutic effects.

properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKWZMSPSMVVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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